Product packaging for Afrostyraxthioside B(Cat. No.:)

Afrostyraxthioside B

Cat. No.: B1256095
M. Wt: 288.3 g/mol
InChI Key: ICVBKYMZMHPYES-CBQIKETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Afrostyraxthioside B is a phytochemical compound for research and development purposes. Derived from Afrostyrax lepidophyllus , a plant recognized in traditional medicine for its therapeutic potential . Investigations into plant extracts of its source have demonstrated significant antioxidant properties, including free radical scavenging activity and the inhibition of lipid peroxidation in experimental models . These extracts have also shown a protective effect against cytotoxicity induced by doxorubicin in H9c2 cardiomyoblasts, suggesting potential avenues for research into mitigating drug-induced side effects . Researchers can utilize this compound to explore its specific mechanism of action, its potential bioactive properties, and its applications in various biochemical pathways. This product is intended for laboratory research use only by trained professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O7S2 B1256095 Afrostyraxthioside B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O7S2

Molecular Weight

288.3 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(methylsulfonylmethylsulfanyl)oxane-3,4,5-triol

InChI

InChI=1S/C8H16O7S2/c1-17(13,14)3-16-8-7(12)6(11)5(10)4(2-9)15-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1

InChI Key

ICVBKYMZMHPYES-CBQIKETKSA-N

Isomeric SMILES

CS(=O)(=O)CS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)(=O)CSC1C(C(C(C(O1)CO)O)O)O

Synonyms

afrostyraxthioside B
methylsulfonylmethyl 1-thio-beta-D-glucopyranoside
methylsulfonylmethyl 1-thioglucopyranoside

Origin of Product

United States

Discovery, Isolation, and Botanical Origin of Afrostyraxthioside B

Historical Context of Its Discovery

Studies aimed at evaluating the bioactive compounds in Afrostyrax lepidophyllus seeds have contributed to the discovery of its chemical constituents. hillpublisher.comhillpublisher.com The presence of sulfur-containing compounds, which are believed to confer the plant's characteristic onion/garlic-like odor, has been noted in extracts. hillpublisher.comhillpublisher.com Afrostyraxthioside A, Afrostyraxthioside B, and Afrostyraxthioside C have been identified in A. lepidophyllus. researchgate.netresearchgate.netirasspublisher.commcours.net

Botanical Source: Afrostyrax lepidophyllus Mildbr.

This compound is isolated from the plant Afrostyrax lepidophyllus Mildbr. hillpublisher.comhillpublisher.comresearchgate.netscispace.com

Afrostyrax lepidophyllus belongs to the family Huaceae. unifr.chscirp.orgajol.info It is a large tree. unifr.ch The seeds of Afrostyrax lepidophyllus are utilized as a spice in some African cuisines. hillpublisher.comhillpublisher.com The bark and seeds are also listed as plant parts used. aipublications.com Ethnobotanical surveys in regions like Cameroon have documented the traditional uses of Afrostyrax lepidophyllus by local populations. scirp.orgajol.infoethnopharmacologia.orgnih.gov

Afrostyrax lepidophyllus is described as widespread within the Guineo-Congolian phytogeographical region, which includes the Lower Guinea and Congolian phytogeographical domains. unifr.ch It is locally abundant and shade-tolerant. unifr.ch The species is very rare or absent at elevations below 200 meters. unifr.ch

Studies on the distribution of Afrostyrax lepidophyllus in areas like Cameroon indicate its presence in various habitat types. nih.govamazonaws.com It has been found in young secondary forests, periodical flood forests, and young Marantaceae secondary forests, with varying densities depending on the habitat. nih.gov Lower densities have been observed in food crop fields, cocoa agroforests, and fallows. nih.gov It is also present in semi-deciduous forests. fao.org

The geographical distribution of Afrostyrax lepidophyllus includes regions in Atlantic Central Africa, such as Gabon, Cameroon, Equatorial Guinea, and the Republic of Congo. unifr.ch It is also mentioned in the context of the Tala Tala Forest Management Unit in North Congo. ethnobotanyjournal.org

Data on the density of Afrostyrax lepidophyllus in different habitat types in a study area near Boumba-Bek National Park, South-east Cameroon, is presented below:

Habitat TypeAverage Density (stems ha⁻¹)
Young secondary forests13.36
Periodical flood forests5.61
Young Marantaceae secondary forests4.86
Old fallows0.01
Swamp forests0.08
Food crop fieldsLower density
Cocoa agroforestsLower density
FallowsLower density
Old secondary forestsNot specified/Lower density

Note: Data compiled from search result nih.gov.

Taxonomic Classification and Ethnobotanical Relevance

Extraction and Purification Methodologies

The process of obtaining this compound and other compounds from Afrostyrax lepidophyllus involves extraction and purification techniques. researchgate.netscispace.com

Various solvents have been employed for the extraction of compounds from Afrostyrax lepidophyllus seeds. Studies have utilized methanol (B129727) and a mixture of dichloromethane/methanol for extraction. hillpublisher.comhillpublisher.com The polarity of the solvents used influences the class and relative abundance of the extracted compounds. hillpublisher.com Methanol extracts have shown the presence of sulfur-containing compounds. hillpublisher.comhillpublisher.com

Chromatographic techniques are essential for the separation and isolation of specific compounds like this compound from the crude extracts. Column chromatography has been used to isolate compounds from Afrostyrax lepidophyllus seeds. researchgate.netscispace.com Gas chromatography-mass spectrometry (GC-MS) is also utilized for identifying volatile components in the extracts. hillpublisher.comhillpublisher.comresearchgate.netscispace.com Preparative thin-layer chromatography (TLC) has been employed for the isolation of predominant compounds, such as 2,4,5,7-tetrathiaoctane, from the essential oils of A. lepidophyllus seeds. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Afrostyraxthioside B

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of molecules and their fragments, which is essential for determining the molecular weight and elemental composition. rsc.orgrsc.orgku.edu

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion or a characteristic adduct ion (e.g., [M+H]⁺, [M+Na]⁺). rsc.orgku.edu The accurate mass measurement allows for the calculation of the elemental composition (molecular formula) of the compound. rsc.orgku.edu This is a critical step in structural elucidation as it defines the total number of atoms of each element present in the molecule. ku.edu

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting fragment ions. sepscience.comuab.edu This process provides insights into the substructures within the molecule and how they are connected. ku.edusepscience.com By analyzing the mass differences between the precursor ion and the fragment ions, as well as the masses of the fragment ions themselves, researchers can deduce the fragmentation pathways and piece together structural information. sepscience.comuab.edunih.gov Characteristic fragmentation patterns can also help in identifying known structural motifs or classes of compounds. uab.edunih.gov

High-Resolution Mass Spectrometry (HRMS)

Determination of Absolute Configuration and Stereochemistry

Determining the absolute configuration and stereochemistry of a molecule with chiral centers is a critical aspect of structural elucidation. While NMR and MS provide connectivity and some spatial information, additional techniques are often required to assign the absolute configuration (R or S) at chiral centers. chemaxon.comlibretexts.orglibretexts.org Methods used for this purpose can include:

Analysis of Coupling Constants and NOE Correlations: Detailed analysis of vicinal coupling constants in ¹H NMR can provide information about dihedral angles, which helps in determining relative configurations within a flexible part of the molecule. mdpi.com NOESY correlations, as mentioned earlier, indicate spatial proximity and are crucial for establishing relative stereochemistry in rigid or semi-rigid systems. mdpi.com

Chemical Derivatization: Reacting the compound with a chiral derivatizing agent can create diastereomers that can be differentiated by NMR. mdpi.com

Comparison with Known Compounds: If parts of the molecule are similar to previously characterized compounds, spectroscopic data can be compared to infer stereochemistry. ajchem-b.com

Chiroptical Methods: Techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy can be used, often in conjunction with computational calculations, to determine absolute configurations. mdpi.com

X-ray Crystallography: If the compound can be obtained as a suitable crystal, X-ray diffraction can directly provide the complete 3D structure, including absolute configuration (provided a heavy atom is present or by using anomalous dispersion). libretexts.org

The combination of these spectroscopic and analytical techniques allows for the comprehensive structural elucidation of complex natural products like Afrostyraxthioside B, revealing its full molecular structure and stereochemistry.

Comparative Structural Analysis with Afrostyraxthioside A and C, and Other 1-Thioglycosides

This compound is one of three novel 1-thioglycosides, alongside Afrostyraxthioside A and Afrostyraxthioside C, isolated from the seeds of Afrostyrax lepidophyllus Mildbr. nih.gov. These compounds share a core 1-thio-beta-D-glucopyranoside structure but differ in the nature of the substituent attached to the sulfur atom at the anomeric position. This variation in the aglycone moiety is the primary factor distinguishing these three natural products.

Afrostyraxthioside A is identified as methylthiomethyl 1-thio-beta-D-glucopyranoside. This compound is characterized by a methylsulfonylmethyl group attached to the sulfur, making it methylsulfonylmethyl 1-thio-beta-D-glucopyranoside. Afrostyraxthioside C features a methylsulfonylmethylthiomethyl substituent, corresponding to methylsulfonylmethylthiomethyl 1-thio-beta-D-glucopyranoside. nih.gov

The structural elucidation of Afrostyraxthiosides A, B, and C was primarily achieved through comprehensive analysis using one- and two-dimensional Nuclear Magnetic Resonance (NMR) and mass spectroscopies nih.gov. These advanced spectroscopic techniques were crucial in determining the connectivity of atoms, the stereochemistry of the glycosidic linkage (confirmed as beta), and the precise structure of the sulfur-containing aglycone in each compound. While the search results confirm the use of these methods and the resulting structures, detailed comparative spectroscopic data, such as specific NMR chemical shifts and coupling constants that highlight the differences between A, B, and C, were not available within the scope of the search.

The discovery of Afrostyraxthiosides A, B, and C represents a new subclass of 1-thioglycosides found in natural sources nih.gov. 1-Thioglycosides, in general, are a class of glycosides where the anomeric carbon of a sugar is linked to an organic aglycone through a sulfur atom (S-glycosidic bond), in contrast to the more common O-glycosides where the linkage is through an oxygen atom frontiersin.org. This S-glycosidic linkage confers different chemical properties, such as increased stability towards hydrolysis by glycosidases compared to their oxygen analogs. The unique sulfur-containing aglycones in the Afrostyraxthiosides distinguish them from many other known 1-thioglycosides, which can feature a variety of alkyl, aryl, or heterocyclic aglycones frontiersin.org.

A comparative overview of the Afrostyraxthiosides based on their structural descriptions is presented in the table below.

CompoundStructural DescriptionKey Structural Difference from Core Thioglucose
Afrostyraxthioside AMethylthiomethyl 1-thio-beta-D-glucopyranosideMethylthiomethyl group attached to sulfur
This compoundMethylsulfonylmethyl 1-thio-beta-D-glucopyranosideMethylsulfonylmethyl group attached to sulfur
Afrostyraxthioside CMethylsulfonylmethylthiomethyl 1-thio-beta-D-glucopyranosideMethylsulfonylmethylthiomethyl group attached to sulfur

Further detailed comparative analysis would typically involve examining and contrasting their full spectroscopic datasets (e.g., ¹H and ¹³C NMR chemical shifts, MS fragmentation patterns) to confirm structural assignments and understand the subtle electronic and spatial differences imparted by the varying sulfur substituents. However, such detailed comparative data was not retrieved in the performed searches.

Chemical Synthesis and Synthetic Derivatization of Afrostyraxthioside B

Efficient Synthetic Routes and Methodologies for Afrostyraxthioside B

The development of efficient synthetic pathways is crucial for accessing sufficient quantities of this compound for research purposes. Key challenges in its synthesis include the stereoselective formation of the β-thioglycosidic bond and the introduction of the specific methylsulfonylmethyl aglycone.

The structure of this compound, which was first isolated from the seeds of Afrostyrax lepidophyllus, was confirmed through an efficient one-step synthesis. nih.govafricaresearchconnects.com This synthetic validation underscores the feasibility of producing this natural product in a laboratory setting. While the specific details of this one-step procedure reported in the initial isolation study are not fully elaborated in the abstract, such syntheses in thioglycoside chemistry typically involve the coupling of a protected glycosyl donor with a suitable thiol precursor in the presence of a promoter. nih.govrsc.org

A common and efficient method for forming thioglycosides is the Lewis acid-mediated reaction of a per-acetylated sugar with a thiol. rsc.org In the context of this compound, this would likely involve the reaction of a protected 1-thio-D-glucopyranose derivative with a reagent that can install the methylsulfonylmethyl group. Alternatively, a glycosyl halide or acetate (B1210297) could be reacted directly with methylsulfonylmethanethiol, if available, or a precursor. The "one-step" nature of the reported synthesis suggests a highly streamlined process, possibly a direct coupling that minimizes intermediate protection and deprotection steps, which is a significant goal in modern synthetic chemistry. nih.govafricaresearchconnects.com

A primary challenge in the synthesis of this compound is controlling the stereochemistry at the anomeric carbon to exclusively obtain the β-isomer. The β-configuration corresponds to a 1,2-trans relationship between the anomeric substituent (the aglycone) and the substituent at the C-2 position of the pyranose ring. wgtn.ac.nz

The most effective and widely used strategy to achieve this 1,2-trans stereoselectivity is through neighboring group participation . numberanalytics.comwgtn.ac.nz This is typically accomplished by using a participating protecting group, such as an acetyl or benzoyl group, at the C-2 hydroxyl of the glucose donor.

The general mechanism proceeds as follows:

Activation : A Lewis acid (e.g., BF₃·Et₂O, TMSOTf) activates a leaving group at the anomeric (C-1) position of the protected glucose donor. rsc.org

Intermediate Formation : The participating group at C-2 attacks the anomeric center from the backside, forming a stable cyclic acyl-oxonium ion intermediate (such as a dioxolenium ion). numberanalytics.com

Nucleophilic Attack : This cyclic intermediate effectively shields the α-face of the sugar. Consequently, the incoming thiol nucleophile can only attack from the opposite, β-face.

Product Formation : The attack from the β-face results in the exclusive or predominant formation of the 1,2-trans product, which for glucose is the β-thioglycoside. sioc-journal.cn

The choice of solvent, temperature, and promoter can also influence the stereochemical outcome, but the C-2 participating group is the most critical factor for ensuring high β-selectivity. rsc.orgethernet.edu.et

One-Step Synthetic Strategies

Preparation of Synthetic Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize the biological properties of a lead compound. nsf.gov Although specific synthetic derivatives of this compound have not been extensively reported in the available literature, the potential for structural modifications to enhance its activities has been noted. numberanalytics.com Based on established thioglycoside chemistry, various modifications can be proposed.

The aglycone portion of this compound is a methylsulfonylmethyl group (-CH₂SO₂CH₃). nih.gov Modifying this group could significantly impact the compound's physical properties and biological interactions. Synthetic strategies could involve the S-alkylation of a 1-thio-β-D-glucopyranoside precursor with different electrophiles.

Potential Aglycone Modifications:

Original AglyconePotential Analogue GroupSynthetic Precursor for Modification
-CH₂SO₂CH₃Aryl groups (e.g., phenyl, p-tolyl)Aryl halides or arynes
(Methylsulfonylmethyl)
Different alkyl chains (e.g., ethyl, propyl)Alkyl halides
Functionalized alkyl chains (e.g., containing hydroxyl or amino groups)Functionalized alkyl halides
Groups with different oxidation states of sulfur (e.g., -CH₂SCH₃)Alkylation followed by selective oxidation

For instance, aryl 1-thioglycosides can be synthesized using arynes and glycosyl thiols, offering a transition-metal-free method. tandfonline.com The synthesis of Afrostyraxthioside A (methylthiomethyl 1-thio-β-D-glucopyranoside), which differs only in the oxidation state of the sulfur in the aglycone, points to the feasibility of such modifications. nih.gov

The glycosyl (sugar) portion of this compound is a β-D-glucopyranoside. Modifications to this moiety can be made to probe its role in binding to biological targets. This can include changing the protecting groups during synthesis, which can sometimes be retained in the final product as derivatives, or altering the sugar scaffold itself.

Potential Glycosyl Modifications:

Position on Glucose RingPotential ModificationRationale/Method
C-2, C-3, C-4, C-6DeoxygenationTo study the importance of specific hydroxyl groups for activity.
C-2, C-3, C-4, C-6Alteration of stereochemistry (e.g., to galactose or mannose)To investigate the role of sugar configuration. Requires starting with a different sugar donor (e.g., galactose per-acetate). rsc.org
C-6Oxidation to carboxylic acid (uronic acid)To introduce a negative charge.
C-2, C-3, C-4, C-6O-alkylation or O-acylationTo modify polarity and steric profile. Can be achieved through selective protection/deprotection sequences.

Derivatization of the hydroxyl groups, for instance by converting them to esters or ethers, is a standard approach in carbohydrate chemistry to create analogues. google.com Furthermore, other sugars like galactose or mannose could be used as the starting material to create epimeric analogues of this compound. rsc.org

Modifications at the Aglycone Moiety

Regioselective and Stereoselective Control in this compound Synthesis

Achieving high levels of regioselectivity and stereoselectivity is paramount in carbohydrate synthesis to avoid the formation of complex product mixtures and ensure efficient access to the target molecule. numberanalytics.comnih.gov

In the synthesis of this compound from a glucose precursor, the main regioselective challenge is to ensure that the reaction occurs specifically at the anomeric carbon. This is generally well-controlled when using glycosyl donors where the anomeric position is activated (e.g., as a halide or acetate), making it the most electrophilic site. nsf.gov

The more significant challenge is stereoselective control, as discussed in section 4.1.2. The goal is to form the β-thioglycosidic bond exclusively. The use of a C-2 participating group (e.g., acetate) is the most reliable method for achieving the required 1,2-trans stereochemistry. wgtn.ac.nz This substrate-controlled strategy forces the reaction to proceed through a defined intermediate that dictates the stereochemical outcome. umsl.edu Catalyst control, using chiral catalysts to influence the reaction, is another approach used in stereoselective synthesis, though less common for this specific transformation than substrate control. numberanalytics.com The careful selection of reagents, protecting groups, and reaction conditions is essential to manage the continuum of possible intermediates and favor the pathway leading to the desired β-anomer. ethernet.edu.et

Biosynthetic Hypotheses and Enzymatic Pathways for Afrostyraxthioside B

Proposed Biosynthetic Pathway of Afrostyraxthioside B within Afrostyrax lepidophyllus (Based on Thiosugar Biosynthesis Principles)

Based on the identification of this compound as methylsulfonylmethyl 1-thio-beta-D-glucopyranoside nih.gov, a proposed biosynthetic pathway in Afrostyrax lepidophyllus would likely involve the modification of a sugar precursor, most probably glucose, and the incorporation of a sulfur moiety. General thiosugar biosynthesis pathways often involve the activation of a sugar molecule and the subsequent formation of a carbon-sulfur bond. In some microbial thiosugar biosynthesis pathways, this can involve enzymes that facilitate the insertion of sulfur, sometimes utilizing sulfur-carrier proteins.

Considering this compound is a 1-thioglycoside with a methylsulfonylmethyl group attached to the sulfur, a hypothetical pathway could involve the following key steps:

Activation of a sugar precursor: Glucose, likely in an activated form such as UDP-glucose, would serve as the sugar backbone. Glycosyltransferases are typically involved in the activation and transfer of sugar moieties in glycoside biosynthesis. nih.gov

Sulfur incorporation: A sulfur source would be required. Afrostyrax lepidophyllus is rich in various sulfur compounds nih.govnih.gov, suggesting potential endogenous sulfur donors. The mechanism of sulfur incorporation at the anomeric carbon to form the 1-thioglucose moiety is a critical step. In some thiosugar pathways, this involves specific enzymes that catalyze the formation of the carbon-sulfur bond.

Attachment of the methylsulfonylmethyl group: The methylsulfonylmethyl functional group would need to be synthesized and subsequently attached to the sulfur atom of the 1-thioglucose moiety. This could involve a series of enzymatic reactions, potentially including methylation and oxidation steps, starting from a simple sulfur compound. The presence of compounds like methylsulfinyl(methylthio)methane in A. lepidophyllus seeds suggests the metabolic machinery for handling such sulfur functionalities exists in the plant. nih.gov

Formation of the glycosidic linkage: The final step would involve the formation of the beta-thioglycosidic bond between the modified sulfur group and the sugar moiety. This step would likely be catalyzed by a specific glycosyltransferase or a related enzyme with thiosugar specificity. nih.gov

This proposed pathway is speculative, based on the structure of this compound and known principles of thiosugar biosynthesis in other organisms. The specific intermediates and the precise sequence of enzymatic reactions in A. lepidophyllus remain to be fully elucidated.

Identification and Characterization of Putative Biosynthetic Enzymes

The enzymes involved in the biosynthesis of this compound in Afrostyrax lepidophyllus have not been specifically identified and characterized in the provided search results. Based on the proposed pathway, putative enzymes would likely include:

Glycosyltransferases: Enzymes responsible for activating sugar molecules and forming glycosidic bonds. nih.gov Given that this compound is a beta-thioglucopyranoside, a specific beta-thioglucosyltransferase would likely be involved in attaching the glucose moiety to the sulfur-containing aglycone.

Enzymes involved in sulfur metabolism: These would include enzymes that process inorganic sulfur into organic sulfur compounds and enzymes that catalyze the formation of the carbon-sulfur bond at the anomeric position. Enzymes analogous to the thiosugar synthases found in bacterial systems (e.g., BexX) might exist in A. lepidophyllus.

Enzymes for methylsulfonylmethyl group formation: This could involve methyltransferases and oxygenases or other enzymes capable of modifying a simple sulfur precursor to the methylsulfonylmethyl structure.

Detailed biochemical studies are needed to isolate, purify, and characterize the specific enzymes involved in each step of the this compound biosynthetic pathway in A. lepidophyllus.

Precursor Incorporation Studies

No specific precursor incorporation studies aimed at elucidating the biosynthesis of this compound in Afrostyrax lepidophyllus were found in the analyzed literature. Such studies, which involve feeding isotopically labeled potential precursors to the plant or plant tissue cultures and tracking their incorporation into the target compound, would be crucial for confirming the proposed biosynthetic intermediates and pathway steps.

Genetic and Genomic Approaches to Elucidate Biosynthetic Gene Clusters

The identification of biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites is a powerful approach to understanding their biosynthesis. While general methods for identifying BGCs using genome mining and comparative genomics exist, specific genetic and genomic studies focused on elucidating the biosynthetic genes for this compound in Afrostyrax lepidophyllus were not found in the provided search results.

Applying genomic approaches to A. lepidophyllus could involve sequencing the genome or transcriptome of the plant and using bioinformatics tools to search for gene clusters that putatively encode the enzymes involved in thiosugar biosynthesis, sulfur metabolism, and glycosylation. Comparative genomics with plants known to produce similar sulfur compounds or glycosides could also help identify candidate genes. However, the lack of characterized enzymes and pathway intermediates currently limits the effectiveness of targeted genetic approaches for this compound biosynthesis in this species. Future research in this area would be essential for a comprehensive understanding of how this unique compound is produced by A. lepidophyllus.

Mechanistic Investigations of Afrostyraxthioside B S Biological Activities

Cellular and Molecular Mechanisms of Antifungal Activity

Afrostyraxthioside B has demonstrated antifungal activity. jifro.irresearchgate.net Mechanistic studies in this area focus on how the compound affects fungal growth and interacts with essential fungal cellular components.

Inhibition of Fungal Growth and Pathogenesis

The antifungal activity of compounds can involve inhibiting the growth of fungal pathogens. This inhibition can manifest as a reduction in mycelial growth or interference with other aspects of fungal development necessary for pathogenesis. frontiersin.orgmdpi.complos.org While the specific mechanisms by which this compound inhibits fungal growth are still being elucidated, research on other antifungal agents provides context for potential modes of action, such as disrupting essential cellular processes or structures.

Interactions with Fungal Cellular Components

Antifungal agents often exert their effects by targeting specific components of fungal cells that are crucial for their survival and proliferation. These targets can include the cell wall, cell membrane, or essential enzymes involved in metabolic pathways. nih.govnih.govnih.govpharmascholars.commdpi.com For instance, some antifungals disrupt ergosterol (B1671047) synthesis, a key component of the fungal cell membrane, while others inhibit the synthesis of beta-glucan, a major component of the cell wall. nih.govpharmascholars.commdpi.com Further research is needed to identify the specific fungal cellular components with which this compound interacts to mediate its antifungal effects.

Mechanistic Basis of Antioxidant Properties

This compound has been reported to possess antioxidant properties. jifro.irresearchgate.netnih.gov The mechanistic basis of antioxidant activity typically involves the neutralization of reactive oxygen species (ROS) and the modulation of oxidative stress pathways. mdpi.comresearchgate.netmdpi.com

Free Radical Scavenging Mechanisms

One of the primary mechanisms by which antioxidants function is by scavenging free radicals. frontiersin.orgnih.govresearchgate.netfrontierspartnerships.orgsemanticscholar.orgresearchgate.netnih.gov Free radicals are unstable molecules with unpaired electrons that can cause oxidative damage to cells and tissues. Antioxidants can donate an electron or a hydrogen atom to these radicals, stabilizing them and preventing them from causing further damage. frontiersin.orgresearchgate.netsemanticscholar.org Common methods for evaluating free radical scavenging activity include assays utilizing stable radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)). frontiersin.orgnih.govresearchgate.netfrontierspartnerships.orgresearchgate.netnih.govscirp.org While specific data on this compound's performance in these assays were not detailed in the provided information, the general principles of free radical scavenging are relevant to understanding its potential antioxidant mechanism.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, antioxidants can also influence cellular pathways involved in regulating oxidative stress. nih.govnih.gov This can include modulating the activity of antioxidant enzymes or interfering with signaling cascades that are activated in response to oxidative challenge. semanticscholar.orgnih.gov Oxidative stress is implicated in various pathological conditions, and compounds that can modulate these pathways hold therapeutic potential. researchgate.netmdpi.com Further investigation is required to determine if this compound influences specific oxidative stress pathways.

Mechanistic Studies on Insecticidal/Insectifuge Properties

This compound, along with other sulfur-containing compounds from Afrostyrax lepidophyllus, has been suggested as a potential source of insecticidal or insectifuge molecules. mcours.netresearchgate.net The mechanisms of action for insecticidal compounds are diverse and can involve targeting the nervous system, interfering with growth and development, or disrupting essential metabolic processes. epa.govnih.govwikipedia.orgmdpi.com For example, some insecticides inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to paralysis. epa.gov Others, like Bacillus thuringiensis toxins, create pores in the insect gut membrane. nih.govwikipedia.org Plant-derived insecticidal compounds can also act as antifeedants or repellents. mdpi.com While the specific mechanisms of this compound's insecticidal or insectifuge properties are not extensively detailed in the provided information, the presence of sulfur-containing compounds in the source plant suggests potential interactions with biological targets relevant to insect physiology.

Neurotoxic or Developmental Effects in Insect Models

While Afrostyrax lepidophyllus seed extracts have demonstrated insecticidal activity irasspublisher.comresearchgate.netjifro.irresearchgate.netresearchgate.net, specific detailed studies focusing on the neurotoxic or developmental effects of isolated this compound in insect models are not extensively detailed in the available research snippets. One source suggests that Afrostyraxthiosides A, B, and C, as sulfur-containing compounds from A. lepidophyllus, could be a source of insecticidal or insect repellent molecules mcours.net. However, this indicates a potential role rather than confirmed, mechanistic findings on neurotoxicity or developmental impacts of the isolated compound itself. Research on the precise mechanisms by which this compound might affect insect nervous systems or development appears to be an area requiring further specific investigation.

Behavioral Responses to this compound

Similarly, investigations into the specific behavioral responses of insects to isolated this compound are not prominently featured in the provided research findings. The general insecticidal activity of A. lepidophyllus extracts irasspublisher.comresearchgate.netjifro.irresearchgate.netresearchgate.net suggests that behavioral changes, such as avoidance or altered feeding patterns, could contribute to the observed effects. However, direct studies quantifying or describing these behavioral responses specifically attributed to this compound are not detailed in the search results. The potential for Afrostyraxthiosides to act as insect repellents mcours.net implies an effect on insect behavior, but the specific responses elicited by this compound require further dedicated study.

Investigation of Other Reported Bioactivities at the Molecular Level

This compound has been reported to exhibit antifungal activity irasspublisher.comresearchgate.netjifro.irresearchgate.net. While this bioactivity is established, detailed molecular-level investigations explaining the precise mechanisms behind this effect, such as interactions with specific fungal enzymes or receptors or modulation of fungal cellular pathways, are not extensively described in the provided information. The research confirms the presence of antifungal activity in extracts containing this compound and its analogues irasspublisher.comresearchgate.netjifro.irresearchgate.net, indicating a biological effect, but the underlying molecular mechanisms warrant further exploration.

Interactions with Specific Enzymes or Receptors

Specific interactions of isolated this compound with particular enzymes or receptors have not been explicitly detailed in the gathered research. While A. lepidophyllus bark extracts have been reported to stimulate pancreatic and gastric digestive enzymes researchgate.net, this activity is attributed to the extract as a whole, which contains numerous compounds, including sulfur compounds and phenylpropanoids researchgate.net. Direct evidence demonstrating this compound's binding or modulation of specific enzymatic or receptor targets is not present in the provided snippets.

Pathway Modulation Studies (e.g., cell signaling)

Studies specifically investigating the modulation of cellular signaling pathways by isolated this compound were not found within the scope of the search results. While general concepts of cell signaling, including B cell receptor signaling cellsignal.combiorxiv.orgumassmed.edufrontiersin.orgcellsignal.com, are discussed in some sources, there is no direct link established between this compound and the modulation of these or other specific signaling cascades based on the provided information. Research into how this compound might influence cellular pathways to exert its observed biological activities, such as antifungal effects, is not detailed.

Comparative Bioactivity Profiling of this compound and its Analogues

Comparative studies on the bioactivity of this compound and its analogues, Afrostyraxthioside A and Afrostyraxthioside C, primarily highlight their shared antifungal activity. Research has shown that Afrostyraxthioside A, this compound, and Afrostyraxthioside C all exhibited antifungal activity when isolated from A. lepidophyllus seed extracts irasspublisher.comresearchgate.netjifro.irresearchgate.net.

Structure Activity Relationship Sar Studies of Afrostyraxthioside B and Derivatives

Methodological Approaches for SAR Analysis

Various experimental and computational methods are employed in SAR analysis. oncodesign-services.com Experimental approaches involve the synthesis and biological testing of a series of analogs. oncodesign-services.com Computational methods utilize in silico tools to predict biological activity based on chemical structure and to model interactions with biological targets. oncodesign-services.com

Qualitative Structure-Activity Relationships

Qualitative Structure-Activity Relationships (QSAR) establish a non-mathematical link between chemical structure and biological activity. wisdomlib.orgoecd.orgwm.edu This approach often involves identifying structural features or functional groups that are present in active compounds but absent in inactive ones, or vice versa. wisdomlib.orgwm.edu It helps in categorizing compounds based on their structural similarities and associated biological effects. slideshare.net Qualitative read-across is a related concept where the presence or absence of an activity for a substance is inferred from a structurally similar analog. oecd.org

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR

Quantitative Structure-Activity Relationships (QSAR) aim to develop mathematical models that correlate a compound's biological activity with its physicochemical properties and structural descriptors. slideshare.netwikipedia.orgijpsr.com These descriptors can represent properties like hydrophobicity, electronic effects, and steric factors. slideshare.net QSAR models can be used to predict the activity of new, untested compounds and to guide the design of analogs with potentially improved activity. slideshare.netspu.edu.sy

3D-QSAR extends this concept by considering the three-dimensional arrangement of atoms in a molecule and its 3D properties, such as molecular shape and electrostatic fields. slideshare.netspu.edu.syiupac.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are examples of 3D-QSAR methods. slideshare.net These methods analyze the quantitative relationship between biological activity and the three-dimensional properties using statistical correlations. slideshare.netiupac.org The inclusion of 3D descriptors can improve the accuracy of models, especially for understanding interactions with biological targets like proteins. acs.org However, the choice of the relevant 3D conformation for modeling can be a critical factor. acs.orgnih.gov

Identification of Pharmacophoric Elements and Key Structural Determinants for Activity

Identifying pharmacophoric elements is a crucial step in understanding SAR. A pharmacophore is defined as the three-dimensional arrangement of molecular features essential for a molecule to exert a specific biological effect by interacting with a biological target. drugdesign.orgunina.it These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.govacs.orgslideshare.net

The process of identifying pharmacophoric elements typically involves analyzing a set of active molecules that are known to bind to the same target and exhibit a similar mechanism of action. drugdesign.orgunina.it By superimposing the active molecules in their presumed bioactive conformations, common structural features and their spatial arrangement can be identified. drugdesign.orgunina.it Computational tools are often used to assist in this process, including conformational analysis and molecular superimposition. drugdesign.orgunina.it A consensus pharmacophore model can be generated by combining features from multiple active molecules to provide a more accurate representation of the essential interaction points. nih.govacs.org

While general principles apply, specific details regarding the pharmacophoric elements of Afrostyraxthioside B would require dedicated research. However, given its reported biological activities, such studies would aim to pinpoint the specific functional groups and their spatial orientation responsible for its antifungal, antioxidant, or potential insecticidal/insectifugal effects. irasspublisher.comresearchgate.netajol.info

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining how a drug interacts with biological systems. ijpsjournal.commhmedical.comnih.gov Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. ijpsjournal.comnih.gov Enantiomers can have significantly different pharmacological properties, including potency, selectivity, metabolism, and even toxicity. ijpsjournal.comnih.govbiomedgrid.com

Living systems are chiral environments, and the interaction between a chiral drug and its chiral biological target (like an enzyme or receptor) is highly stereoselective. mhmedical.comnih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or contribute to adverse effects. nih.govbiomedgrid.com For example, the efficacy, tolerability, and safety of antipsychotic and cardiovascular drugs can be profoundly influenced by their stereochemistry. ijpsjournal.com

Understanding the stereochemistry of this compound, if it possesses chiral centers, would be essential for fully characterizing its biological activity. Different stereoisomers could exhibit varying degrees of potency or interact with different biological targets, leading to diverse effects.

Rational Design Strategies for Optimizing this compound's Biological Profile

Rational design strategies in drug discovery involve utilizing detailed knowledge of a compound's structure and its interaction with a biological target to design optimized analogs. mdpi.comresearchgate.nettaylorandfrancis.com This approach aims to improve properties such as potency, selectivity, and potentially other pharmacokinetic or pharmacodynamic characteristics. nih.gov

For this compound, rational design strategies would likely involve:

Identifying Key Structural Features: Based on SAR studies (both qualitative and quantitative), pinpointing the specific parts of the this compound molecule crucial for its activity.

Modifying Functional Groups: Systematically altering functional groups identified as important for activity or those that might influence properties like solubility or metabolic stability. slideshare.netadventinformatics.com

Exploring Bioisosteric Replacements: Substituting functional groups with others having similar physicochemical properties but potentially improved characteristics. slideshare.netspu.edu.sy

Considering Stereochemical Modifications: If this compound is chiral, investigating the activity of individual stereoisomers or designing analogs with specific stereochemical configurations to enhance desired effects or reduce undesired ones. ijpsjournal.comnih.govbiomedgrid.com

Utilizing Computational Modeling: Employing techniques like molecular docking and molecular dynamics simulations to predict how modifications might affect binding to a target and to screen virtual libraries of potential analogs. oncodesign-services.comtechnologynetworks.comresearchgate.net

SAR Expansion Strategies: Designing and synthesizing a series of compounds with systematic variations based on the initial SAR findings. nih.gov

These strategies, guided by experimental data and computational insights, would be employed to create derivatives of this compound with optimized biological profiles for specific applications, such as enhanced antifungal potency or improved insecticidal activity.

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Detection and Quantification of Afrostyraxthioside B

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of various compounds, including natural products. ejbps.comresearchgate.net It is particularly effective for non-volatile and thermally labile compounds, which may include glycosides like Afrostyraxthioside B. mdpi.comresearchgate.net The principle involves separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. researchgate.net

For the analysis of compounds similar in complexity to this compound, reversed-phase HPLC is commonly employed. mdpi.comherbmedpharmacol.com This typically involves a non-polar stationary phase (such as C18) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). researchgate.netherbmedpharmacol.compjoes.com The choice of mobile phase composition, flow rate, and stationary phase are critical parameters that are optimized to achieve adequate separation and resolution of the target analyte from other components in the sample matrix. researchgate.netpjoes.com

Detection in HPLC is commonly performed using UV-Visible detectors, diode array detectors (DAD), or refractive index detectors, depending on the chromophoric properties of the analyte. researchgate.netpjoes.comnih.gov For compounds like this compound, which may have UV-absorbing functionalities, UV or DAD detection is suitable. Quantification is typically achieved by comparing the peak area or height of the analyte in a sample chromatogram to a calibration curve generated using known concentrations of a reference standard. researchgate.netherbmedpharmacol.com

Validated HPLC methods are essential for reliable quantitative analysis. ejbps.comherbmedpharmacol.com Validation parameters typically include linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). ejbps.comherbmedpharmacol.com For instance, a validated HPLC method for sennosides (B37030) A and B, which are also glycosides, utilized a C18 column and a mobile phase of acetonitrile and sodium phosphate (B84403) buffer, demonstrating linearity, reproducibility, repeatability, and recovery. herbmedpharmacol.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components (if applicable to derivatives)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique primarily used for the separation and identification of volatile and semi-volatile compounds. researchgate.netresearchgate.netresearchgate.netnih.gov While this compound itself, being a glycoside with a relatively high molecular weight and polarity, is unlikely to be directly amenable to GC-MS analysis without derivatization, this technique can be valuable for analyzing volatile derivatives or other, more volatile compounds present in the same extract from which this compound is isolated. researchgate.netresearchgate.net

Derivatization techniques, such as silylation or acetylation, can be employed to increase the volatility and thermal stability of polar compounds, making them suitable for GC-MS analysis. mdpi.com This involves converting polar functional groups into less polar derivatives.

GC-MS separates compounds based on their boiling points and interaction with the stationary phase in the GC column, followed by detection and identification based on their mass fragmentation patterns in the mass spectrometer. researchgate.netnih.gov The mass spectrum of a compound provides a unique fingerprint that can be matched against spectral libraries for identification. researchgate.net

Research on Afrostyrax lepidophyllus has utilized GC-MS to analyze the volatile components of seed extracts and essential oils. These studies have identified various sulfur-containing compounds, fatty acids, and terpenes. researchgate.netresearchgate.net For example, one study identified methylsulfinyl(methylthio) methane (B114726) as a major sulfur-containing compound in the seed extract using GC-MS. researchgate.net While these studies focus on the more volatile components, they highlight the application of GC-MS in characterizing the chemical profile of the plant source of this compound.

GC-MS can also be used for quantitative analysis by using internal standards and generating calibration curves based on peak areas. mdpi.com However, its application to this compound would be indirect, focusing on volatile components or requiring specific derivatization strategies for the glycoside itself.

Capillary Electrophoresis (CE) for Characterization and Purity Assessment

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-size ratio under the influence of an electric field within a narrow capillary tube. news-medical.netusp.orgufmg.br CE offers high separation efficiency, short analysis times, and minimal sample and solvent consumption. chromsoc.jpnih.gov

Various modes of CE exist, including Capillary Zone Electrophoresis (CZE), which separates ions based on their electrophoretic mobility. news-medical.netusp.org CZE is suitable for separating charged molecules, and the separation can be influenced by factors such as buffer composition, pH, and applied voltage. usp.orgufmg.br

CE can be used for the characterization and purity assessment of compounds like this compound, particularly if it carries a charge in the separation buffer. The migration time of an analyte in CE is a characteristic property that can be used for identification by comparison to a reference standard. usp.org The peak shape and the presence of additional peaks in the electropherogram can provide information about the purity of the sample.

While direct information on the CE analysis of this compound is limited in the search results, CE has been applied to the analysis of other natural products and complex mixtures, demonstrating its potential for separating components in plant extracts. ufmg.br For instance, CE has been used to analyze carbohydrates and proteins, which share some structural features with glycosides. news-medical.netchromsoc.jpnih.gov The ability of CE to resolve closely related compounds makes it a valuable tool for assessing the purity of isolated this compound.

CE can also be coupled with mass spectrometry (CE-MS) for enhanced identification and structural information. lenus.ie

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. mdpi.com Beyond structural elucidation, NMR, specifically quantitative NMR (qNMR), is increasingly used for the accurate quantification of compounds, including natural products. acs.orgsci-hub.senih.govfrontiersin.org

qNMR is based on the principle that the intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. sci-hub.selibretexts.org This allows for the direct determination of the concentration or purity of an analyte in a sample without the need for a reference standard of the analyte itself, provided a suitable internal standard with a known purity is used, or by employing the PULCON method (Purity by LWC (known Weight) and CONcentration) or using a certified reference material as an external standard. acs.orgnih.govfrontiersin.org

For quantitative ¹H NMR (qHNMR), specific experimental parameters must be carefully controlled to ensure accurate results. These include ensuring complete relaxation of the nuclei between scans by setting an adequate relaxation delay (at least 7 times the longitudinal relaxation time, T1), using a sufficient number of scans to achieve a good signal-to-noise ratio, and proper shimming of the magnet. acs.orgfrontiersin.org

qNMR is particularly advantageous for the analysis of natural products because it can quantify multiple components in a mixture simultaneously, provided their signals are well-resolved. sci-hub.se It is also a non-destructive technique and requires minimal sample preparation, usually just dissolving the sample in a deuterated solvent. sci-hub.selibretexts.org

While specific qNMR data for this compound were not found, the principles and methods of qNMR are broadly applicable to the quantification of glycosides and other natural products. nih.govfrontiersin.org Studies have validated qNMR methods for the analysis of natural products, demonstrating their accuracy and precision. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography or electrophoresis with the detection and identification capabilities of mass spectrometry. These techniques are invaluable for the analysis of complex mixtures, such as plant extracts, where numerous compounds are present. nih.govmdpi.comnih.goveurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used hyphenated techniques in natural product analysis. mdpi.comnih.gov LC-MS/MS combines the separation capabilities of HPLC with the sensitivity and selectivity of tandem mass spectrometry. mdpi.comnih.gov In LC-MS/MS, compounds separated by LC are introduced into a mass spectrometer, where they are ionized and fragmented. The characteristic fragment ions are then detected, providing highly specific identification and quantification. nih.govsciex.com

LC-MS/MS is particularly useful for the analysis of complex matrices because it can differentiate between compounds with similar chromatographic retention times but different mass-to-charge ratios or fragmentation patterns. nih.govsciex.com This is crucial for accurately quantifying a target analyte like this compound in the presence of numerous co-eluting compounds.

Research on a polyherbal nutraceutical containing Afrostyraxthioside A (a related compound) utilized LC-MS/MS (specifically, LC-Q-TOF MS) for the characterization of secondary metabolites. nih.gov This indicates the applicability of LC-MS/MS for analyzing Afrostyraxthiosides. The method involved HPLC separation coupled to a Q-TOF mass spectrometer operating in positive ion mode, with MS/MS fragmentation to obtain structural information. nih.gov

LC-MS/MS methods can be developed for both targeted and untargeted analysis. Targeted methods focus on the detection and quantification of specific compounds, while untargeted methods aim to identify and quantify as many compounds as possible in a sample. mdpi.com For the quantification of this compound, a targeted LC-MS/MS method would be developed, optimizing parameters such as mobile phase composition, column type, ionization mode, and mass spectrometry transitions (precursor and product ions) for maximum sensitivity and selectivity. nih.govsciex.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another hyphenated technique that combines the high separation efficiency of CE with MS detection. lenus.ie While less common than LC-MS, CE-MS can be advantageous for the analysis of polar and charged compounds.

Development of Robust and Sensitive Analytical Protocols for Research Purposes

The development of robust and sensitive analytical protocols for the detection and quantification of this compound is crucial for research purposes, including phytochemical studies, quality control, and potential biological activity assessments. ejbps.comich.orgresearchgate.net A robust method is one that remains unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. researchgate.net Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations (low LOD and LOQ). researchgate.net

Developing such protocols involves several stages:

Method Selection: Choosing the most appropriate analytical technique(s) based on the chemical properties of this compound (polarity, volatility, stability), the sample matrix, and the research objective (qualitative identification, quantitative analysis, purity assessment). ich.orgresearchgate.net Based on its structure, techniques like HPLC, LC-MS, LC-MS/MS, and qNMR are likely candidates.

Method Optimization: Systematically varying parameters of the selected technique(s) to achieve optimal separation, sensitivity, and peak shape. For HPLC, this includes mobile phase composition, flow rate, column temperature, and detector settings. For MS, this involves optimizing ionization parameters and fragmentation conditions. researchgate.netpjoes.comnih.govsciex.com

Method Validation: Rigorously evaluating the performance characteristics of the optimized method according to established guidelines (e.g., ICH guidelines). ejbps.comherbmedpharmacol.comich.orgresearchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. ejbps.comherbmedpharmacol.comresearchgate.net

Sample Preparation Optimization: Developing efficient and reproducible procedures for extracting this compound from the plant matrix while minimizing interference from other compounds. This may involve techniques such as solvent extraction, solid-phase extraction (SPE), or liquid-liquid extraction. mdpi.comeurl-pesticides.eu

Establishing System Suitability Criteria: Defining parameters that must be met before analyzing samples to ensure the analytical system is performing correctly. ich.org

Detailed research findings on the analytical protocols specifically for this compound are limited in the provided search results. However, the principles of analytical method development and validation are universal across chemical compounds. ejbps.comich.orgresearchgate.net Studies on related natural products and complex matrices provide a framework for developing protocols for this compound. For example, the development of validated HPLC and LC-MS/MS methods for other natural compounds highlights the steps and considerations involved in achieving robust and sensitive protocols. herbmedpharmacol.comnih.gov The goal is to ensure that the developed method is "fit for the intended purpose," providing reliable data for the specific research application. ich.org

The development of robust and sensitive analytical protocols is an iterative process that may require adjustments and re-validation as more is learned about the compound and the matrix. ich.org

Here are some examples of data that might be presented in data tables based on the analytical methods discussed (these are illustrative examples, as specific data for this compound was not found):

Table: Illustrative HPLC Method Parameters for a Glycoside

ParameterValue/Description
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (optimized ratio)
Flow Rate1.0 mL/min
Detection Wavelength254 nm (example)
Injection Volume10 µL
Column Temperature30 °C

Table: Illustrative LC-MS/MS Parameters for a Glycoside

ParameterValue/Description
Ionization ModeESI Positive (example)
Mass AnalyzerTriple Quadrupole (QqQ)
Precursor Ion (m/z)[M+H]⁺ or adduct ion (example)
Product Ions (m/z)Characteristic fragments (example)
Collision EnergyOptimized (example)

Table: Illustrative qNMR Validation Data for a Natural Product

Validation ParameterResult (Example)Acceptance Criteria (Example)
Linearity (R²)> 0.999≥ 0.995
Accuracy (% Recovery)98.5%98-102%
Repeatability (% RSD)1.2%≤ 2.0%
LOD0.5 µg/mL-
LOQ1.5 µg/mL-

These tables are representative of the types of data generated during the development and validation of analytical methods for natural products and would be populated with specific values obtained for this compound when such studies are conducted and published.

Research Applications and Future Directions for Afrostyraxthioside B

Afrostyraxthioside B as a Chemical Probe for Biological Research

Chemical probes are small molecules designed to selectively interact with specific biological targets, such as proteins, to modulate their function and help researchers understand biological processes promega.co.uknih.gov. High-quality chemical probes are crucial tools in basic research, chemical biology, and drug discovery promega.co.ukchemicalprobes.orgmdpi.com. They complement genetic approaches like siRNA and CRISPR in validating the role of target proteins in diseases promega.co.uk.

Given the reported biological activities of Afrostyrax lepidophyllus extracts, including antifungal and insecticidal properties, this compound could potentially serve as a chemical probe to investigate the biological pathways and targets involved in these activities irasspublisher.comresearchgate.net. Identifying the specific proteins or enzymes that this compound interacts with could provide valuable insights into its mechanisms of action. Developing this compound as a chemical probe would require demonstrating its potency, selectivity, and target engagement in biological systems nih.gov. This could involve using techniques such as activity-based protein profiling with modified versions of this compound nih.gov.

Potential Applications in Agrochemistry Research and Pest Management

Extracts from Afrostyrax lepidophyllus have demonstrated insecticidal activity irasspublisher.comresearchgate.netresearchgate.net. This suggests that compounds within these extracts, including this compound, may possess properties useful in agrochemistry and pest management as potential insecticides or insect repellents mcours.net. The growing demand for environmentally friendly alternatives to synthetic pesticides has increased interest in natural products for pest control irasspublisher.com.

Research into the specific insecticidal or insect-repellent properties of isolated this compound is warranted. Studies could focus on identifying the target pests, the effective concentrations, and the mechanisms by which this compound affects insects. This research could contribute to the development of new, naturally derived pest management strategies, aligning with principles of integrated pest management (IPM) which seeks to reduce reliance on conventional pesticides rainforest-alliance.orgmofa.gov.gh.

Computational Chemistry and Molecular Modeling for Mechanism Prediction and Drug Design

Computational chemistry and molecular modeling techniques are powerful tools used to simulate and predict the behavior, structure, and properties of molecules taylorfrancis.comwikipedia.orgcompchem.nllibretexts.org. These methods are widely applied in computational chemistry, drug design, computational biology, and materials science wikipedia.org. For this compound, computational studies could play a significant role in understanding its biological activities and guiding future research.

Molecular modeling could be used to:

Predict the three-dimensional structure of this compound and its potential interactions with biological targets.

Investigate the binding modes and affinities of this compound to enzymes or receptors potentially involved in antifungal or insecticidal activities.

Predict its physical and chemical properties, such as solubility and lipophilicity, which are relevant for its activity and formulation.

Aid in the design of modified this compound analogs with improved potency, selectivity, or other desirable characteristics.

These in silico approaches can help prioritize experimental studies and provide mechanistic hypotheses for the observed biological effects of this compound.

Exploration of Chemoenzymatic Synthetic Routes

While this compound is a natural product, exploring synthetic routes is important for ensuring a consistent and scalable supply for research and potential applications. Chemoenzymatic synthesis combines chemical and enzymatic steps, often offering advantages such as higher efficiency, selectivity, and reduced environmental impact compared to purely chemical synthesis rsc.orgmdpi.comnih.govnih.govfrontiersin.org.

Investigating chemoenzymatic approaches for synthesizing this compound could involve identifying enzymes capable of catalyzing key steps, such as the formation of the thioglycosidic bond or modifications to the aglycone or sugar moieties. Developing an efficient chemoenzymatic route could provide a sustainable method for producing this compound and its analogs for further research and development.

Challenges and Emerging Avenues in this compound Research

Research into natural products like this compound faces several challenges. These include:

Isolation and Purification: Obtaining sufficient quantities of pure this compound from natural sources can be challenging and labor-intensive.

Structure-Activity Relationship (SAR) Studies: A detailed understanding of how the chemical structure of this compound relates to its biological activity is needed to guide modifications and optimize its properties.

Mechanism of Action Elucidation: While some activities are reported for A. lepidophyllus extracts, the specific molecular targets and mechanisms of this compound are not fully understood.

Scalability of Production: For any potential application, scalable and cost-effective production methods are necessary.

Emerging avenues in this compound research include:

Detailed biological profiling to identify a wider range of activities.

Studies on its potential synergistic effects when combined with other compounds.

Investigation of delivery methods to improve its bioavailability and target engagement.

Exploring novel synthetic biology approaches for its production.

Collaborative Research Initiatives in Natural Product Discovery and Development

Collaborative research initiatives are vital for advancing the discovery and development of natural products like this compound olemiss.eduglobalhealthprogress.org. Partnerships between academic institutions, research centers, and potentially industry can pool expertise and resources, accelerating the research process.

Collaborations could focus on:

Ethnobotanical studies to further explore the traditional uses of Afrostyrax lepidophyllus and related species.

Joint efforts in isolation, purification, and structural characterization.

Collaborative biological screening and mechanism of action studies.

Partnerships for developing scalable synthesis methods.

Sharing data and resources to build a comprehensive understanding of this compound.

Such collaborations can facilitate a more holistic approach to natural product research, from initial discovery to potential application.

Q & A

Q. What methodologies are recommended for confirming the structural identity of Afrostyraxthioside B in novel isolates?

Q. How should researchers design experiments to assess the bioactivity of this compound in vitro?

Begin with target-specific assays (e.g., enzyme inhibition, cytotoxicity) using validated cell lines or recombinant proteins. Include positive and negative controls, and replicate experiments across biological triplicates. Use dose-response curves to calculate IC50 values and assess selectivity via counter-screening against unrelated targets. Document statistical methods (e.g., ANOVA with post-hoc tests) and raw data in supplementary materials . For reproducibility, specify solvent systems, incubation times, and equipment calibration protocols .

Q. What strategies address low yields during the synthesis or isolation of this compound?

Optimize extraction or synthesis protocols using design-of-experiment (DoE) approaches (e.g., response surface methodology) to test variables like solvent polarity, temperature, and catalyst loading. For natural product isolation, employ orthogonal separation techniques (e.g., flash chromatography followed by preparative HPLC). Validate yield improvements via comparative analysis and report percentage yields with error margins .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

Conduct a meta-analysis of existing data to identify variables influencing discrepancies (e.g., assay conditions, compound purity, cell line variability). Use multivariate statistical tools (e.g., principal component analysis) to cluster results by experimental parameters. Validate hypotheses through controlled replication studies, and publish negative results to reduce publication bias . For mechanistic contradictions, employ omics approaches (transcriptomics/proteomics) to map downstream pathways and clarify context-dependent effects .

Q. What statistical approaches are suitable for differentiating synergistic effects of this compound in combination therapies?

Apply Chou-Talalay combination index (CI) analysis to quantify synergy/additivity/antagonism. Use Bliss independence or Loewe additivity models for dose-matrix validation. Ensure statistical power by predefining sample sizes via power analysis (e.g., G*Power software). Report confidence intervals and p-values adjusted for multiple comparisons . For in vivo studies, integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences .

Q. How can researchers resolve conflicting spectroscopic data in structural derivatization of this compound?

Perform comparative NMR analysis of the parent compound and derivatives under identical conditions (solvent, temperature, concentration). Use isotopic labeling (e.g., 13C-enriched samples) to trace carbon frameworks. Cross-validate with tandem MS/MS fragmentation patterns and computational simulations (e.g., molecular dynamics for conformational analysis). Publish raw spectra and computational input files in open-access repositories for peer validation .

Q. What methodologies enable the synthesis of this compound analogs with enhanced stability?

Employ retrosynthetic analysis to identify labile functional groups (e.g., glycosidic bonds) and prioritize protecting-group strategies (e.g., acetyl or silyl ethers). Use stability-indicating assays (e.g., accelerated degradation under UV/heat) to screen analogs. Optimize synthetic routes via flow chemistry for precise reaction control. Characterize degradation products via LC-MS and publish stability data in supplementary materials .

Methodological Guidance for Data Integration

Q. How should researchers integrate multi-omics data to elucidate the mechanism of this compound?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR/GC-MS) datasets using bioinformatics pipelines (e.g., KEGG pathway enrichment, STRING network analysis). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate findings via CRISPR-Cas9 knockouts or siRNA silencing in relevant models .

Q. What frameworks support the validation of this compound’s target engagement in complex biological systems?

Use cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct binding. Supplement with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic profiling. Cross-correlate with phenotypic screening in CRISPR-modified cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.